molecular formula C25H25N5O3 B11133881 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11133881
M. Wt: 443.5 g/mol
InChI Key: FVVVFPCDQQSQJH-UHFFFAOYSA-N
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Description

6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions. Starting with a suitable precursor, such as a substituted benzene derivative, cyclization can be induced using reagents like phosphorus oxychloride (POCl₃) under reflux conditions.

    Introduction of Functional Groups: The introduction of the imino, methoxyphenyl, and prop-2-en-1-yl groups can be achieved through nucleophilic substitution and addition reactions. Common reagents include sodium hydride (NaH) and alkyl halides.

    Final Coupling and Purification: The final step involves coupling the intermediate products to form the complete compound. This can be done using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and purification through column chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions and large-scale purification techniques such as crystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and prop-2-en-1-yl groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the imino group, converting it to an amine. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group. Reagents like sodium methoxide (NaOMe) can facilitate these reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: NaOMe in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and binding affinities. Its tricyclic structure makes it a potential candidate for enzyme inhibition studies.

Medicine

Medically, this compound shows promise as a lead compound for drug development. Its ability to interact with various biological targets makes it a candidate for developing treatments for diseases such as cancer and neurological disorders.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-N-[2-(4-hydroxyphenyl)ethyl]-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-N-[2-(4-chlorophenyl)ethyl]-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its methoxyphenyl group, which imparts specific electronic and steric properties. This makes it more suitable for certain applications, such as enzyme inhibition, compared to its analogs.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H25N5O3/c1-4-13-29-21(26)19(24(31)27-12-11-17-7-9-18(33-3)10-8-17)15-20-23(29)28-22-16(2)6-5-14-30(22)25(20)32/h4-10,14-15,26H,1,11-13H2,2-3H3,(H,27,31)

InChI Key

FVVVFPCDQQSQJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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